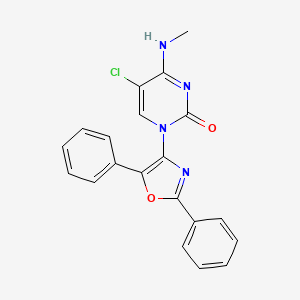

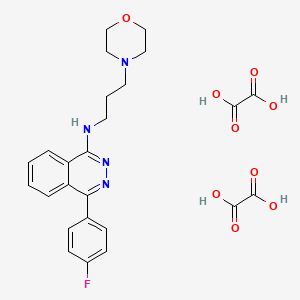

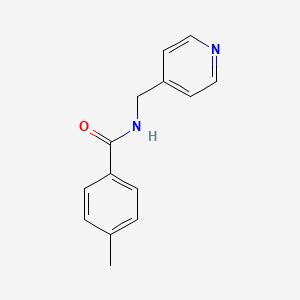

![molecular formula C20H23NO2S2 B2415547 (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1798623-48-9](/img/structure/B2415547.png)

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H23NO2S2 and its molecular weight is 373.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Brain Imaging

The compound has been utilized in the synthesis of potential metabolites for brain imaging agents. Specifically, the synthesis involved the creation of hydroxy metabolites, which are critical for the development of brain imaging agents (Andersen et al., 1997).

Crystal Structure Studies

Research has been conducted on the gold(III) tetrachloride salt of L-cocaine, which is closely related to the chemical structure . This study focused on the intra- and intermolecular hydrogen bonding and the distorted square planar structure of the [AuCl4]− anion (Wood, Brettell, & Lalancette, 2007).

Enantiomerically Pure Derivatives

Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized from this compound. These derivatives are efficient chiral auxiliaries in Michael-type reactions, demonstrating its utility in asymmetrical syntheses (Martens & Lübben, 1991).

Analgesic Properties

A series of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the compound, were tested for their analgesic and narcotic antagonist activities. This highlights the potential therapeutic applications of such compounds in pain management and drug addiction treatment (Takeda et al., 1977).

Synthetic Methodologies

Research includes the development of novel synthetic methodologies for 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, which are important in the synthesis of small ring analogues of natural compounds (Callis et al., 1996).

Molecular Configuration Analysis

The molecular configuration of related compounds has been investigated through X-ray crystallography. This includes studying the type of intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).

Diastereoselective Synthesis

Studies have demonstrated the diastereoselective construction of 6-Oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives. This highlights its importance in achieving stereochemical control in chemical synthesis (Mahía et al., 2017).

Nucleophilic Reactions

Research includes the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents, which is vital for understanding the reactivity and potential applications of such compounds (Chlenov, Salamonov, & Tartakovskii, 1976).

Pharmaceutical Applications

The compound's structure has been investigated for potential pharmaceutical applications, such as in the synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and its derivatives, which have implications in drug development (Izquierdo et al., 1991).

Neurokinin Receptor Antagonists

1-Phenyl-8-azabicyclo[3.2.1]octane ethers, structurally related to the compound, are known as neurokinin (NK1) receptor antagonists, suggesting potential therapeutic uses in treating conditions related to this receptor system (Huscroft et al., 2006).

Crystal and Molecular Structures

Further studies have focused on the crystal and molecular structures of diastereoisomers of related compounds, providing insights into their stereochemical properties and potential applications in chemical synthesis (Liu, Zhuo, & Chen, 1995).

Properties

IUPAC Name |

3-methylsulfanyl-8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S2/c1-24-19-13-17-10-11-18(14-19)21(17)25(22,23)20-9-5-8-16(12-20)15-6-3-2-4-7-15/h2-9,12,17-19H,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHRHBYPLZWJCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2415464.png)

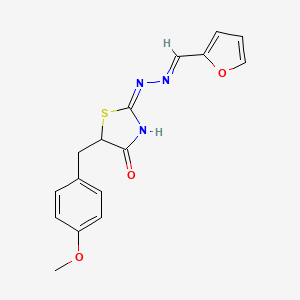

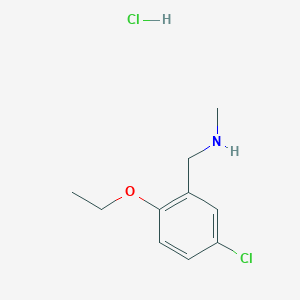

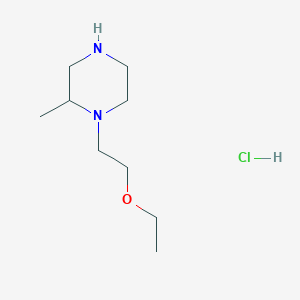

![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)